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Compound of Interest

Compound Name: N-(2-hydroxypropyl)benzamide

CAS No.: 23054-66-2

Cat. No.: B3001974 Get Quote

Executive Summary
N-(2-hydroxypropyl)benzamide (CAS: 4160-52-5) is a critical intermediate in the synthesis of

functionalized polymers and pharmaceutical amides. Its characterization presents a tripartite

analytical challenge:

Regio-isomerism: Differentiating the target N-(2-hydroxypropyl) structure from the linear N-

(3-hydroxypropyl) impurity.[1]

Chirality: The C2 position on the propyl chain creates a stereocenter, requiring enantiomeric

resolution (

vs

).[1]

Purity: Quantifying trace hydrolysis products (Benzoic acid) and starting materials (1-amino-

2-propanol).

This guide provides a validated workflow for the complete characterization of N-(2-
hydroxypropyl)benzamide, moving from structural elucidation to quantitative chiral purity

assessment.[1]
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Structural Elucidation & Identity (Protocol A)
Before purity testing, the chemical structure must be unequivocally confirmed, specifically to

rule out the linear isomer N-(3-hydroxypropyl)benzamide.

Mass Spectrometry (LC-MS/MS)
Ionization: ESI Positive Mode (

)

Target Mass: m/z 180.1 (MW = 179.22 g/mol )

Fragmentation Logic:

m/z 180

105: Loss of the hydroxypropyl amine chain (

), leaving the benzoyl cation (

). This confirms the benzamide core.[1]

m/z 180

162: Loss of water (

), common in secondary alcohols.

Nuclear Magnetic Resonance (NMR)
The definitive distinction between the 2-hydroxy and 3-hydroxy isomers lies in the proton

signals of the alkyl chain.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/10910143
https://pubchem.ncbi.nlm.nih.gov/compound/10910143
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3001974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
N-(2-
hydroxypropyl)benzamide
(Target)

N-(3-
hydroxypropyl)benzamide
(Isomer)

Methyl Group
Doublet at

~1.1 ppm (3H)

Triplet or Multiplet (if terminal

ethyl)

Methine (CH-OH)
Multiplet at

~3.9 ppm (1H)

Absent (Only methylenes

present)

Amide NH
Broad singlet/triplet

~6-7 ppm
Broad singlet/triplet

Critical Check: If the spectrum lacks a distinct methyl doublet at high field, the sample is likely

the linear isomer or a mixture.

Purity & Impurity Profiling (Protocol B)
This Reverse-Phase HPLC (RP-HPLC) method is designed to separate the target amide from

benzoic acid (degradation product) and benzoyl chloride related impurities.

Chromatographic Conditions
System: UPLC or HPLC with PDA Detector.

Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18),

mm, 3.5

m.[1]

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

Mobile Phase B: Acetonitrile (LC-MS Grade).

Flow Rate: 1.0 mL/min.[2]

Detection: UV @ 254 nm (Primary), 210 nm (Secondary for aliphatic impurities).[1]
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Column Temp: 30°C.

Gradient Table[1]
Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 95 5 Equilibration

2.0 95 5
Isocratic Hold (Polar

impurities)

12.0 10 90 Linear Gradient

15.0 10 90 Wash

15.1 95 5 Re-equilibration

20.0 95 5 Stop

System Suitability Criteria
Tailing Factor (Target Peak):

Resolution (

): > 2.0 between Benzoic Acid and N-(2-hydroxypropyl)benzamide.

Precision: RSD

1.0% for retention time (n=6).[1]

Chiral Resolution (Protocol C)
N-(2-hydroxypropyl)benzamide contains one chiral center.[1] Separation of the enantiomers

requires a polysaccharide-based chiral stationary phase.

Method Strategy
Standard C18 columns cannot separate enantiomers.[1] We utilize an Amylose tris(3,5-

dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H or equivalent) in Normal Phase mode.
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Chromatographic Conditions
Column: Chiralpak AD-H (Amylose derivative),

mm, 5

m.[1]

Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

Note: Isopropanol is preferred over Ethanol here to improve peak shape via hydrogen

bonding modulation.

Flow Rate: 1.0 mL/min.[2]

Temperature: 25°C.

Detection: UV @ 254 nm.

Expected Performance
Retention: Enantiomer 1 (

min), Enantiomer 2 (

min).[1]

Selectivity (

): Typically > 1.2 for this benzamide class on Amylose phases.[1]

Analytical Workflow Visualization
The following diagrams illustrate the logical flow of characterization and the decision-making

process for method development.
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Phase 1: Identity

Phase 2: Purity

Phase 3: Stereochemistry

Crude N-(2-hydroxypropyl)benzamide

1H NMR
(Confirm Methyl Doublet)

LC-MS (ESI+)
(Confirm m/z 180)

Isomer Confirmed?

RP-HPLC (C18)
Gradient Method

Yes (2-hydroxy)

Reject / Reprocess

No (Linear isomer)

Quantify Impurities
(Benzoic Acid < 0.1%)

Chiral HPLC
(Amylose Phase)

Purity > 98%

Determine e.e. %

Click to download full resolution via product page

Figure 1: Step-by-step analytical workflow from crude material to validated chiral purity.
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HPLC Method Selection Logic

Analytical Goal

Chemical Purity
(Achiral)

Enantiomeric Purity
(Chiral)

Column: C18 / Phenyl-Hexyl

Column: Amylose/Cellulose
(AD-H / OD-H)

MP: H2O / ACN
+ 0.1% Formic Acid

MP: Hexane / IPA
(Normal Phase)

Detect: UV 254nm
(Benzoyl)

Click to download full resolution via product page

Figure 2: Decision tree for selecting the appropriate chromatographic system based on

analytical requirements.

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 10910143, N-(2-hydroxypropyl)benzamide.[1] Retrieved from [Link][1]

Ye, L., et al. (2006).Chiral Separation of Benzamide Antipsychotics and Determination of

Their Enantiomers by High Performance Liquid Chromatography.[1] Journal of

Pharmaceutical and Biomedical Analysis.[1] Retrieved from [Link]

Cirilli, R., et al. (2020).High-performance liquid chromatography enantioseparation of chiral

2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral

stationary phase.[1][3] Journal of Chromatography A. Retrieved from [Link]

SpectraBase.N-(2-Hydroxypropyl)benzamide NMR & IR Spectra Data. John Wiley & Sons.

[1] Retrieved from [Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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